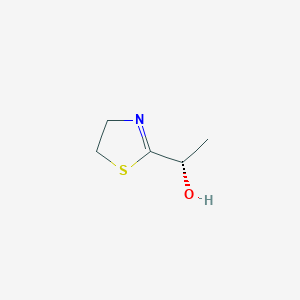![molecular formula C13H11ClO2 B12573349 2-[(3-Chlorophenyl)methyl]benzene-1,4-diol CAS No. 190596-98-6](/img/structure/B12573349.png)
2-[(3-Chlorophenyl)methyl]benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chlorophenyl)methyl]benzene-1,4-diol is an aromatic compound that features a benzene ring substituted with a hydroxyl group at the 1 and 4 positions, and a 3-chlorophenylmethyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of hydroquinone with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-[(3-Chlorophenyl)methyl]benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the 3-chlorophenylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(3-Chlorophenyl)methyl]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-[(3-Chlorophenyl)methyl]benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at the 1 and 2 positions.
Resorcinol (benzene-1,3-diol): Hydroxyl groups at the 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at the 1 and 4 positions, without the 3-chlorophenylmethyl group.
Uniqueness
2-[(3-Chlorophenyl)methyl]benzene-1,4-diol is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
190596-98-6 |
|---|---|
分子式 |
C13H11ClO2 |
分子量 |
234.68 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C13H11ClO2/c14-11-3-1-2-9(7-11)6-10-8-12(15)4-5-13(10)16/h1-5,7-8,15-16H,6H2 |
InChI 键 |
DXMCNFYHTVWNGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CC2=C(C=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


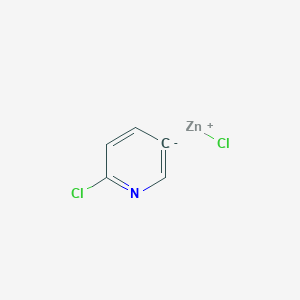
![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)
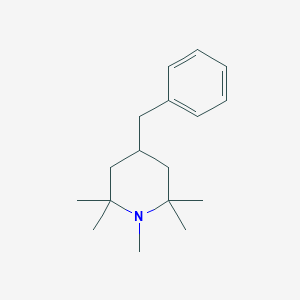
![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)
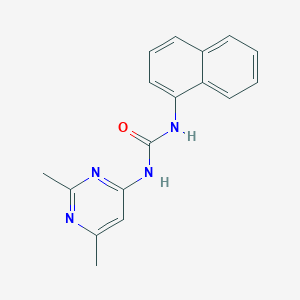
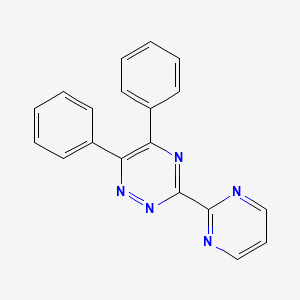
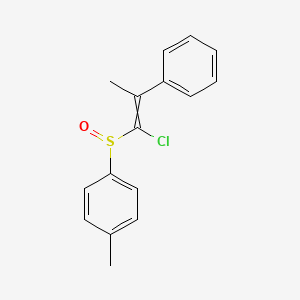
![Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-](/img/structure/B12573339.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)

